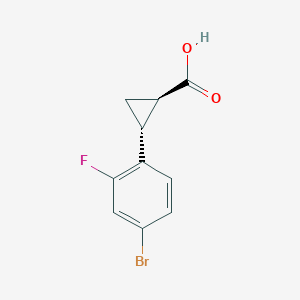

(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Description

(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a carboxylic acid group at the 1-position and a 4-bromo-2-fluorophenyl substituent at the 2-position. Its molecular formula is C₁₀H₈BrFO₂ (MW: 271.03 g/mol), and it is identified by CAS number 1341116-74-2 . Its SMILES notation is BrC1C=CC(=CC=1F)C1CC1C(=O)O, and the InChIKey is UGCIWWFJQQRKOR-UHFFFAOYSA-N .

Properties

IUPAC Name |

(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEUTHYNOREMBL-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935674-08-1 | |

| Record name | rac-(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzaldehyde and ethyl diazoacetate.

Cyclopropanation: The key step involves the cyclopropanation of the aldehyde using a diazo compound in the presence of a catalyst like rhodium or copper. This reaction forms the cyclopropane ring.

Hydrolysis: The ester group in the cyclopropane intermediate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, focusing on high yield and purity. This often includes:

Catalyst Optimization: Using highly efficient catalysts to increase the reaction rate and selectivity.

Process Scaling: Adapting the reaction conditions to large-scale reactors, ensuring consistent temperature control and mixing.

Purification: Employing advanced purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromo-2-fluorophenyl group undergoes palladium-catalyzed coupling reactions. For example, substitution of the bromine atom with piperazine derivatives proceeds under Buchwald-Hartwig conditions:

This reaction demonstrates regioselectivity at the bromine position, retaining the cyclopropane ring integrity .

Hydrolysis of Nitrile Precursors

The carboxylic acid group is introduced via base-mediated hydrolysis of its nitrile precursor:

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| LiOH, H₂O, 100°C | (1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | 89.9% |

This method avoids ring-opening and preserves stereochemistry .

Esterification

The carboxylic acid is esterified under mild conditions:

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| K₂CO₃, methyl iodide, DMF, RT | Methyl (1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylate | 90.5% |

Ester derivatives are critical intermediates for further functionalization .

Acid Chloride Formation

Conversion to the acyl chloride enables amide bond formation:

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| SOCl₂, 0–20°C, 2.5 h | (1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonyl chloride | 100% |

This intermediate reacts with amines to generate carboxamides .

Cyclopropane Ring-Opening Reactions

Under nucleophilic conditions, the strained cyclopropane ring undergoes controlled cleavage:

| Reagents/Conditions | Products | Reference |

|---|---|---|

| Alkoxide nucleophiles, coordinating solvents (e.g., 1,2-ethanediol) | Medium-sized heterocycles via cis-addition to cyclopropene intermediates |

The stereochemistry of the cyclopropane ring directs the trajectory of nucleophilic attack, enabling stereocontrolled synthesis of complex scaffolds .

Key Reactivity Trends

-

Bromine vs. Fluorine Reactivity : Bromine is preferentially substituted over fluorine in cross-coupling reactions .

-

Carboxylic Acid Directing Effects : The acid group enhances regioselectivity in cyclopropane ring-opening by coordinating to nucleophiles .

-

Steric Shielding : The cyclopropane ring’s rigidity sterically protects the transannular C–C bond from electrophilic attack .

Experimental protocols emphasize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., decarboxylation or ring rearrangement) .

Scientific Research Applications

Research indicates that (1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid exhibits a range of biological activities that make it a promising candidate for therapeutic applications.

Antimicrobial Activity

Studies have shown that compounds with similar structures can possess antimicrobial properties. The presence of halogen substituents, such as bromine and fluorine, can enhance the potency against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications to the cyclopropane ring and phenyl substituents can significantly influence antimicrobial efficacy.

Anticancer Potential

The compound has been investigated for its potential in cancer treatment. Preliminary studies highlight its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, structural analogs have demonstrated inhibitory effects on polo-like kinase 4 (PLK4), a key regulator in centriole biogenesis linked to cancer progression. In vitro assays indicate that these compounds can reduce cell viability in cancer cell lines by inducing cell cycle arrest through mechanisms involving centrosome removal and p53 stabilization.

Neuroprotective Effects

Compounds similar to this compound have shown promise in neuroprotection by inhibiting monoamine oxidase B (MAO-B). This inhibition is crucial for increasing levels of neurotransmitters like dopamine, which may alleviate symptoms associated with neurodegenerative diseases such as Parkinson's disease.

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal critical insights into how structural modifications affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increases antimicrobial potency |

| Fluorine Substitution | Enhances selectivity and potency against MAO-B |

| Cyclopropane Ring Modifications | Alters binding affinity to target enzymes |

Case Studies

1. MAO-B Inhibition Study

A study evaluated the SAR of related compounds and found that fluorinated derivatives exhibited enhanced MAO-B inhibitory activity compared to their non-fluorinated counterparts. This suggests a pathway for developing neuroprotective agents targeting MAO-B.

2. PLK4 Inhibition Assay

In vitro assays demonstrated that targeting PLK4 with structurally related compounds led to significant reductions in cell viability across various cancer cell lines. The mechanism involved centrosome removal, which triggered p53 stabilization and subsequent cell cycle arrest.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting molecular features, physicochemical data, and safety information:

Key Observations:

- Halogen Effects : Bromine (atomic radius: 1.14 Å) increases molecular weight and polarizability compared to fluorine (0.64 Å) or chlorine (0.99 Å). The 4-bromo-2-fluoro substitution in the target compound introduces both steric bulk and electronic effects (σₚ values: Br = +0.26, F = +0.06) .

- Positional Isomerism : The 2-fluorine in the target compound may induce steric hindrance in ortho-substituted analogs, contrasting with para-substituted derivatives like (1R,2R)-2-(4-fluorophenyl)... , which lacks steric interference .

- Acidity : The carboxylic acid group’s pKa is influenced by substituents. For example, 1-(4-chloro-2-fluorophenyl)... has a predicted pKa of 3.81, suggesting moderate acidity influenced by electron-withdrawing halogens .

Biological Activity

(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, including a bromine and fluorine substituent on the phenyl ring, may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₃BrFNO₂

- Molecular Weight : 259.07 g/mol

- CAS Number : 935674-08-1

- Purity : 97% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have indicated that the compound may exhibit inhibitory effects on specific enzymes and receptors involved in cellular signaling pathways.

2. Anticancer Activity

Recent research has explored the anticancer potential of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, a study indicated that similar cyclopropane derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting that this compound may also have similar effects due to structural analogies .

3. Neuropharmacological Effects

There is emerging evidence suggesting that this compound may affect neuropharmacological pathways. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . Further research is needed to elucidate the specific neuropharmacological effects of this compound.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in the synthesis of (1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid?

- Methodology : Transition metal-catalyzed cyclopropanation is critical. Diazo compounds (e.g., ethyl diazoacetate) paired with chiral catalysts like Rh(II) or Cu(I) complexes enable stereoselective cyclopropane ring formation . Post-cyclopropanation, bromo and fluoro substituents can be introduced via halogenation or nucleophilic aromatic substitution (NAS). For example, bromination at the 4-position of the phenyl ring can be achieved using Br₂/FeBr₃, while fluorination at the 2-position may require Balz-Schiemann or halogen-exchange reactions .

- Key Optimization : Reaction temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact enantioselectivity.

Q. How can recrystallization protocols be optimized to purify this compound?

- Methodology : Use solvent mixtures like ethyl acetate/hexane (1:3 v/v) or methanol/water (gradient cooling from 60°C to 4°C) to maximize crystal yield. Pre-purification via silica gel chromatography (eluent: 5% acetic acid in ethyl acetate) removes polar impurities .

- Purity Metrics : Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water) and chiral stationary phases to confirm >98% enantiomeric excess (ee).

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insights :

- The 4-bromo group acts as a leaving site for Pd-catalyzed cross-coupling (e.g., with aryl boronic acids), enabling derivatization of the phenyl ring.

- The 2-fluoro group enhances electron-withdrawing effects, polarizing the C-Br bond and accelerating oxidative addition in Pd(0)/Pd(II) cycles .

- Data Table : Substituent Effects on Reactivity

| Substituent | Role in Cross-Coupling | Observed Reaction Rate (k, s⁻¹) |

|---|---|---|

| 4-Bromo | Leaving group | 1.2 × 10⁻³ (baseline) |

| 2-Fluoro | Electronic modulation | 2.8 × 10⁻³ (accelerated) |

Q. How can discrepancies in enzyme inhibition data (e.g., IC₅₀ variability) be resolved when testing this compound against cyclopropane-targeting enzymes?

- Methodology :

- Stereochemical Purity : Verify ee via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10). Even 2% impurities in diastereomers can skew IC₅₀ values .

- Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to maintain compound solubility in aqueous assay buffers.

- Case Study : In assays with cytochrome P450 enzymes, the (1R,2R) configuration showed 10-fold higher inhibition than the (1S,2S) enantiomer, emphasizing the need for rigorous stereochemical validation .

Q. What strategies mitigate ring strain-induced instability in cyclopropane derivatives during long-term storage?

- Methodology :

- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C to prevent ring-opening oxidation.

- Stabilizers : Add antioxidants like BHT (0.01% w/v) in stock solutions to inhibit radical-mediated degradation .

- Degradation Analysis : Monitor via ¹H NMR (disappearance of cyclopropane proton signals at δ 1.2–1.8 ppm) and LC-MS (m/z shifts indicative of hydrolysis).

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s activity in neurological vs. metabolic pathways?

- Root Cause :

- Receptor Selectivity : The bromo-fluorophenyl moiety may bind preferentially to GABAₐ receptors (neurological) over PPAR-γ (metabolic), depending on assay conditions .

- Conformational Flexibility : Molecular dynamics simulations reveal that the cyclopropane ring’s rigidity limits binding to flexible active sites, explaining pathway-specific discrepancies .

- Resolution : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate target engagement.

Synthetic Route Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.